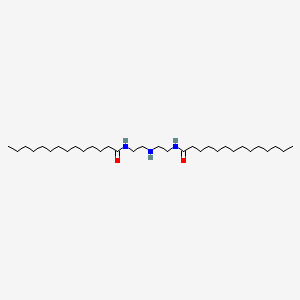
N,N'-(Iminodiethylene)bismyristamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-(Iminodiethylene)bismyristamide is a synthetic organic compound with the molecular formula C32H65N3O2. It is characterized by the presence of two myristamide groups connected by an iminodiethylene bridge.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Iminodiethylene)bismyristamide typically involves the reaction of myristoyl chloride with iminodiethyleneamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Preparation of myristoyl chloride by reacting myristic acid with thionyl chloride.
Step 2: Reaction of myristoyl chloride with iminodiethyleneamine in the presence of a base such as triethylamine to form N,N’-(Iminodiethylene)bismyristamide.
The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of N,N’-(Iminodiethylene)bismyristamide may involve large-scale batch or continuous processes. The key steps include the preparation of myristoyl chloride, followed by its reaction with iminodiethyleneamine. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity .
化学反应分析
Types of Reactions
N,N’-(Iminodiethylene)bismyristamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized amides, while reduction can produce amine derivatives .
科学研究应用
N,N’-(Iminodiethylene)bismyristamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants
作用机制
The mechanism of action of N,N’-(Iminodiethylene)bismyristamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to proteins or enzymes, altering their activity, and modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
N,N’-Ethylenebis(stearamide): Similar structure but with stearamide groups instead of myristamide.
N,N’-Ethylenebis(oleamide): Contains oleamide groups, differing in the length and saturation of the fatty acid chains.
N,N’-Ethylenebis(palmitamide): Features palmitamide groups, with a different fatty acid chain length
Uniqueness
N,N’-(Iminodiethylene)bismyristamide is unique due to its specific combination of myristamide groups and the iminodiethylene bridge. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
属性
CAS 编号 |
93918-46-8 |
|---|---|
分子式 |
C32H65N3O2 |
分子量 |
523.9 g/mol |
IUPAC 名称 |
N-[2-[2-(tetradecanoylamino)ethylamino]ethyl]tetradecanamide |
InChI |
InChI=1S/C32H65N3O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-31(36)34-29-27-33-28-30-35-32(37)26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-30H2,1-2H3,(H,34,36)(H,35,37) |
InChI 键 |
NQOXAPDVEVCWLR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC(=O)NCCNCCNC(=O)CCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


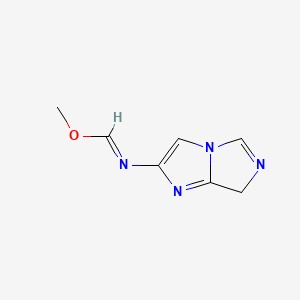
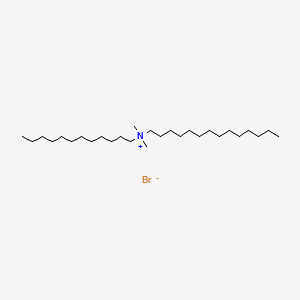
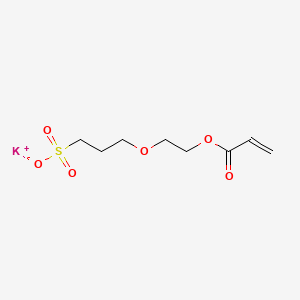
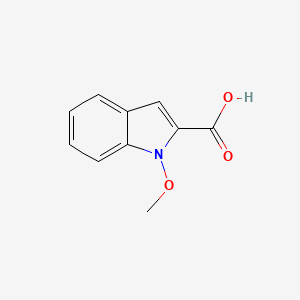
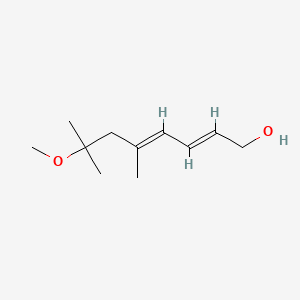
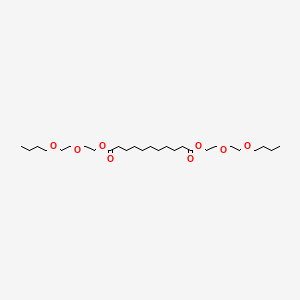


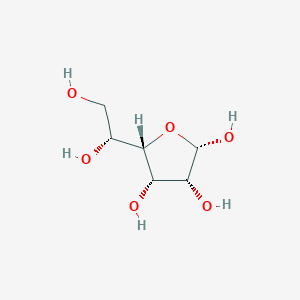
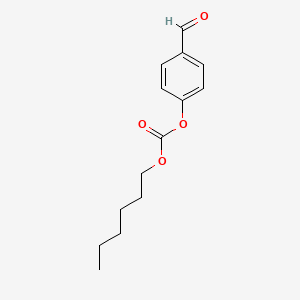
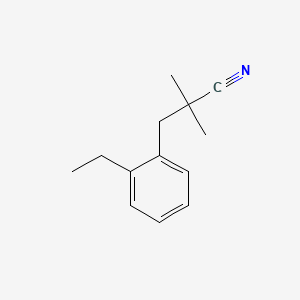
![2-[Bis(2-hydroxyethyl)amino]ethanol;2-butoxyethyl dihydrogen phosphate](/img/structure/B12661385.png)
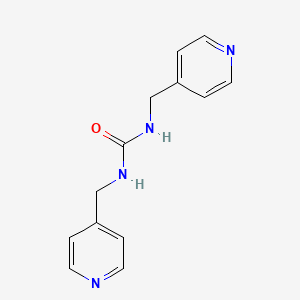
![[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 16-methylheptadecanoate](/img/structure/B12661390.png)
